Cyanine dye 3

Beschreibung

Eigenschaften

CAS-Nummer |

146397-20-8 |

|---|---|

Molekularformel |

C43H54N4O12S2 |

Molekulargewicht |

883.0 g/mol |

IUPAC-Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C43H54N4O12S2/c1-42(2)32-28-30(60(52,53)54)16-18-34(32)44(24-9-5-7-11-26-58-46-38(48)20-21-39(46)49)36(42)14-13-15-37-43(3,4)33-29-31(61(55,56)57)17-19-35(33)45(37)25-10-6-8-12-27-59-47-40(50)22-23-41(47)51/h13-19,28-29H,5-12,20-27H2,1-4H3,(H-,52,53,54,55,56,57) |

InChI-Schlüssel |

DUPPOWTYYIIKOJ-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cy3-bifunctional dye zwitterion; CY-3; CY 3; CY3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Principles of Cyanine Dye 3 (Cy3) Fluorescence

Authored for Researchers, Scientists, and Drug Development Professionals

Core Principle: The Photophysics of Fluorescence

The fluorescence of Cyanine dye 3 (Cy3) is a quantum mechanical phenomenon governed by the principles of molecular photophysics. This process involves the absorption of light energy, leading to an excited electronic state, followed by the emission of that energy as a photon of a longer wavelength. This entire sequence can be elucidated through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.[1][2][3]

The process unfolds in three fundamental stages:

-

Excitation: A Cy3 molecule in its ground electronic state (S₀) absorbs a photon of light. This absorption is most probable at the dye's maximum absorption wavelength (λ_abs_). The energy from the photon elevates an electron to a higher energy, excited singlet state (S₁ or S₂).[2][4][5] This is an almost instantaneous event, occurring on a femtosecond (10⁻¹⁵ s) timescale.

-

Non-radiative Relaxation: Immediately following excitation, the molecule undergoes rapid energy loss in the form of heat through vibrational relaxation and internal conversion.[1][5] This brings the electron to the lowest vibrational energy level of the first excited singlet state (S₁). This is a non-radiative process, meaning no light is emitted, and it occurs on the picosecond (10⁻¹² s) timescale.

-

Emission: From this relaxed excited state, the electron returns to the ground electronic state (S₀). The energy difference is released as a photon of light, which is the fluorescence emission.[5][6][7] Because some energy was lost as heat during non-radiative relaxation, the emitted photon has lower energy and thus a longer wavelength (λ_em_) than the absorbed photon. This difference between the excitation and emission wavelengths is known as the Stokes Shift . Fluorescence emission is a relatively slower process, happening on the nanosecond (10⁻⁹ s) timescale.[2][6]

A critical aspect of a fluorophore's performance is its quantum yield (Φ) , which is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. Another key parameter is the molar extinction coefficient (ε) , which quantifies how strongly the dye absorbs light at a specific wavelength.[8][9]

References

- 1. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 2. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 3. horiba.com [horiba.com]

- 4. agilent.com [agilent.com]

- 5. ossila.com [ossila.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ossila.com [ossila.com]

- 8. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 404 Not Found | AAT Bioquest [aatbio.com]

A Beginner's Guide to the Excitation and Emission Spectra of Cyanine Dye 3 (Cy3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyanine 3 (Cy3) is a synthetic fluorescent dye that belongs to the cyanine family.[1] It is widely utilized in biomedical research, molecular biology, and materials science due to its bright fluorescence and stability.[1][2] This guide provides a foundational understanding of the excitation and emission spectra of Cy3, tailored for professionals new to fluorescence spectroscopy.

The Fundamentals of Fluorescence: Excitation and Emission

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and then emits light at a longer wavelength. This process can be broken down into three key stages:

-

Excitation : A molecule, known as a fluorophore (in this case, Cy3), absorbs energy from a light source, such as a laser. This absorption of energy causes an electron in the molecule to jump from a stable, low-energy ground state to a higher-energy excited state.

-

Non-radiative Relaxation : Once in the excited state, the molecule quickly loses some of its energy through vibrations and other processes that do not involve the emission of light. This relaxation process is very rapid.

-

Emission : From the relaxed excited state, the electron returns to its ground state, releasing the remaining energy as a photon of light. This emitted light is the fluorescence that is detected.

A crucial aspect of fluorescence is the Stokes Shift , which is the difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum. Because some energy is lost during the non-radiative relaxation phase, the emitted photon will always have lower energy (and therefore a longer wavelength) than the absorbed photon.

The entire process of absorption of light and subsequent emission of fluorescence is depicted in the signaling pathway below.

Spectral Properties of Cyanine 3 (Cy3)

Cy3 is an orange-red fluorescent dye.[1] Its optical characteristics are defined by its excitation and emission spectra. The excitation spectrum shows the range of wavelengths that Cy3 can absorb to become excited, while the emission spectrum shows the range of wavelengths of light it emits upon returning to the ground state.

The peak of the excitation spectrum is the wavelength at which the dye most efficiently absorbs light, and the peak of the emission spectrum is the wavelength at which it fluoresces most intensely. For Cy3, the excitation peak is around 550-555 nm, and the emission peak is around 570 nm.[2][3][4][5] This results in a greenish-yellow fluorescence.[4]

Key quantitative spectral properties of Cy3 are summarized in the table below.

| Property | Value | Description |

| Maximum Excitation Wavelength (λex) | ~554-555 nm[3][5] | The wavelength of light that is most effectively absorbed by the dye. |

| Maximum Emission Wavelength (λem) | ~568-570 nm[2][5] | The wavelength of light at which the dye emits the most intense fluorescence. |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1[5] | A measure of how strongly the dye absorbs light at a given wavelength. |

| Quantum Yield (Φ) | ~0.15-0.24[5][6] | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. |

| Common Excitation Source | 532 nm laser line[1][7] | A common laser wavelength used to efficiently excite Cy3 in various applications. |

Experimental Protocol: Measuring the Fluorescence Spectra of Cy3

The excitation and emission spectra of Cy3 are determined using an instrument called a spectrofluorometer. The following is a generalized protocol for such a measurement.

Objective: To determine the excitation and emission spectra of a Cy3-labeled sample.

Materials:

-

Spectrofluorometer

-

Quartz cuvette

-

Cy3-labeled sample (e.g., Cy3-labeled protein or nucleic acid)

-

Appropriate buffer solution (the same buffer used to dissolve the sample)

Methodology:

-

Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.

-

Blank Measurement:

-

Fill the quartz cuvette with the buffer solution that does not contain the Cy3 sample.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Perform a blank scan across the desired wavelength range to measure any background signal from the buffer and the cuvette itself. This background spectrum will be subtracted from the sample measurement.

-

-

Emission Spectrum Measurement:

-

Empty the cuvette, rinse it with the sample solution, and then fill it with the Cy3-labeled sample.

-

Set the excitation monochromator to the known maximum excitation wavelength of Cy3 (e.g., 550 nm).

-

Scan the emission monochromator across a range of wavelengths that includes the expected emission peak (e.g., 560 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the maximum emission wavelength determined in the previous step (e.g., 570 nm).

-

Scan the excitation monochromator across a range of wavelengths that includes the expected excitation peak (e.g., 450 nm to 560 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Data Processing:

-

Subtract the blank spectrum from both the emission and excitation spectra of the sample to correct for background fluorescence.

-

Normalize the spectra by setting the peak intensity to 100% or 1.0 for easier visualization and comparison.

-

The workflow for measuring fluorescence spectra is illustrated in the diagram below.

Applications in Drug Development and Research

A thorough understanding of Cy3's spectral properties is critical for its effective use in various applications:

-

Fluorescence Microscopy and Cellular Imaging: Knowing the optimal excitation and emission wavelengths allows for the selection of appropriate filters and laser lines to maximize the signal from Cy3-labeled molecules while minimizing background noise.[1][2]

-

Immunoassays: In techniques like ELISA, Cy3 conjugates can be used for highly sensitive detection.[2]

-

Nucleic Acid and Protein Labeling: Cy3 is commonly used to label DNA, RNA, and proteins for visualization and quantification in techniques such as fluorescence in situ hybridization (FISH) and gel electrophoresis.[1][4]

References

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 4. Cyanine - Wikipedia [en.wikipedia.org]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

Unveiling the Core of Cyanine 3: A Technical Guide to its Chemical Structure and Applications

Cyanine 3 (Cy3) is a synthetic fluorescent dye that belongs to the cyanine family of polymethine dyes.[1][2] It is widely utilized in biological and biomedical research due to its bright orange-red fluorescence, photostability, and versatility in labeling a wide range of biomolecules.[1][3][4] This technical guide provides an in-depth exploration of the chemical structure of Cy3, its photophysical properties, and its applications in research and drug development, tailored for researchers, scientists, and drug development professionals.

The Chemical Architecture of Cyanine 3

The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1][2] In the case of Cy3, this connecting chain is composed of three methine groups.[1] This conjugated system is responsible for the dye's strong fluorescence properties through resonance energy transfer.[1]

The core structure of Cy3 can be modified with various substituents to alter its properties, such as hydrophilicity.[1] Common modifications include the addition of methyl, ethyl, or butyl groups, as well as carboxyl, acetylmethoxy, and sulfonic acid groups.[1] A prevalent and highly useful derivative is the Cy3 N-hydroxysuccinimide (NHS) ester, which incorporates a reactive NHS ester group, enabling it to form stable amide bonds with primary amino groups on biomolecules.[5][6]

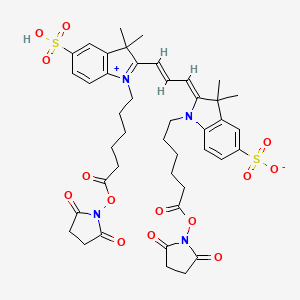

The IUPAC name for a common form of Cy3 NHS ester is 1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate.[7]

Quantitative Photophysical and Chemical Properties

The utility of Cy3 as a fluorescent label is defined by its distinct photophysical characteristics. These properties can be influenced by the local environment and the molecule to which it is conjugated.[8]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~550-555 nm | [5][6][8] |

| Emission Maximum (λem) | ~568-570 nm | [5][6][9] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [8][10] |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.4 | Highly dependent on the local environment and conjugation partner. Can increase upon conjugation.[8][10][11] |

| Molecular Weight (Cy3 NHS Ester) | ~590.15 g/mol to 883.0 g/mol | Varies depending on the specific structure and counter-ions.[7][12] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); derivatives like sulfo-Cy3 have improved aqueous solubility. | [5][10] |

Experimental Protocols: Labeling Biomolecules with Cy3 NHS Ester

The most common application of Cy3 is the covalent labeling of proteins, antibodies, and nucleic acids. The following provides a general methodology for labeling proteins with Cy3 NHS ester.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

-

Cy3 NHS ester dissolved in anhydrous DMSO to prepare a 10 mM stock solution.[13]

-

Spin desalting columns (e.g., Sephadex G-25) for purification.[8]

Protocol: Antibody Labeling with Cy3 NHS Ester

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer like PBS at a suitable pH (typically 8.5 ± 0.5 for optimal NHS ester reaction).[6][8]

-

Dye Preparation: Prepare a 10 mM stock solution of Cy3 NHS ester in anhydrous DMSO.[13]

-

Reaction: Add the Cy3 NHS ester stock solution to the antibody solution. The optimal molar ratio of dye to protein is typically around 10, but may need to be optimized for specific proteins.[13]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle mixing.[13]

-

Purification: Remove the unreacted dye from the labeled antibody using a spin desalting column.[8]

-

Degree of Labeling (DOL) Calculation: After labeling, it is recommended to calculate the DOL, which quantifies the average number of dye molecules per target molecule. Over-labeling can lead to self-quenching of the fluorophore.[6][14]

Visualizing Core Concepts

To better understand the structure and application of Cy3, the following diagrams illustrate key concepts.

Applications in Research and Drug Development

The robust and versatile nature of Cy3 has led to its widespread adoption in numerous scientific disciplines.

-

Fluorescent Labeling and Imaging: Cy3 is extensively used to label antibodies, proteins, and nucleic acids for various imaging techniques, including immunocytochemistry, immunohistochemistry, and fluorescence in situ hybridization (FISH).[3][6][15] Its bright and stable fluorescence allows for high-resolution visualization of cellular structures and molecular interactions.[3]

-

Molecular Probes and Detection: In molecular biology, Cy3 serves as a crucial probe for nucleic acid hybridization and sequencing.[3] It is also employed in studies of protein-protein interactions and protein expression dynamics.[3]

-

Drug Delivery and Therapeutics: Cy3 derivatives are increasingly being integrated into drug delivery systems.[3] By conjugating Cy3 to a therapeutic agent or a drug carrier like a nanoparticle, researchers can monitor the drug's distribution, metabolism, and cellular uptake in real-time using fluorescence imaging.[3] This aids in optimizing drug targeting and minimizing side effects.[3]

-

Biosensing and Diagnostics: The fluorescent properties of Cy3 are central to the design of biosensors for the detection of biomarkers, pathogens, and other analytes.[3] In diagnostics, Cy3-based imaging techniques hold promise for improving the sensitivity and specificity of assays for diseases like cancer.[15]

-

FRET Studies: Cy3 is often used as an acceptor in Förster Resonance Energy Transfer (FRET) pairs with other fluorophores like Cy5 to study molecular interactions and conformational changes in biomolecules.

References

- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 2. Cyanine - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 5. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 7. Cyanine dye 3 | C43H54N4O12S2 | CID 136075751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cy3 NHS ester, 2632339-91-2 | BroadPharm [broadpharm.com]

- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibiantech.com [ibiantech.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 15. assaygenie.com [assaygenie.com]

The intricate dance of a fluorescent probe: A technical guide to the binding of Cyanine Dye 3 with proteins and nucleic acids

For Immediate Release

A comprehensive examination of the binding mechanisms, quantitative interactions, and experimental protocols for utilizing Cyanine Dye 3 (Cy3) in advanced biological research. This in-depth guide is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the covalent and non-covalent interactions of Cy3 with proteins and nucleic acids.

Cyanine 3 (Cy3) is a versatile and widely used fluorescent dye, prized for its brightness and photostability, making it an indispensable tool in molecular biology, immunology, and materials science.[1] Its utility stems from its ability to be chemically conjugated to biomolecules, acting as a reporter for their location, conformation, and interactions. Understanding the fundamental principles of how Cy3 binds to proteins and nucleic acids is paramount for the robust design and interpretation of experiments.

Binding to Proteins: A Tale of Covalent Linkages

The primary mechanism for attaching Cy3 to proteins is through the formation of stable covalent bonds. This is achieved by employing chemically reactive derivatives of the Cy3 dye that target specific functional groups on the protein surface. The choice of derivative dictates the site of attachment and the overall labeling strategy.

Amine-Reactive Labeling

The most common method for labeling proteins with Cy3 involves the use of N-hydroxysuccinimidyl (NHS) esters of Cy3.[2][3][4] These esters readily react with primary amines, which are predominantly found on the side chains of lysine residues and at the N-terminus of the polypeptide chain, to form a stable amide bond.[4] This reaction is typically carried out under mild alkaline conditions (pH 8.2-8.5) to ensure the amino groups are deprotonated and thus nucleophilic.[5][6]

Thiol-Reactive Labeling

For more site-specific labeling, Cy3 maleimide derivatives are employed.[7][8][9] The maleimide group exhibits high selectivity for the thiol (sulfhydryl) group of cysteine residues.[6][8] This reaction proceeds rapidly at neutral pH (6.5-7.5) to form a stable thioether bond.[6][9] Since cysteine residues are often less abundant than lysine, maleimide chemistry allows for more controlled and specific placement of the Cy3 label.[8] If the protein of interest does not have accessible free thiols, disulfide bonds can be reduced using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate reactive cysteine residues.[7][8]

Bioorthogonal Click Chemistry

A powerful and highly specific method for labeling proteins is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[10][11][12] In this approach, a protein is first metabolically or chemically modified to incorporate either an azide or an alkyne group.[10][12] A complementary Cy3 molecule functionalized with the corresponding reactive partner (alkyne or azide, respectively) is then introduced. The ensuing click reaction forms a stable triazole linkage, covalently attaching Cy3 to the protein.[12] This bioorthogonal approach offers exceptional specificity, as the azide and alkyne groups do not react with any native functional groups within the cell.[12]

Interaction with Nucleic Acids: A Duality of Binding Modes

The interaction of Cy3 with nucleic acids is more multifaceted, encompassing both covalent attachment for labeling and non-covalent interactions that can influence the dye's photophysical properties.

Covalent Labeling of Nucleic Acids

Similar to proteins, nucleic acids can be covalently labeled with Cy3 for visualization and tracking. This is commonly achieved by:

-

Labeling Amine-Modified Oligonucleotides: Synthetic oligonucleotides can be ordered with a primary amine modification, typically at the 5' or 3' end. These amine-modified nucleic acids can then be labeled with Cy3 NHS ester.[3]

-

Incorporation during Synthesis: Cy3 can be incorporated directly into a growing oligonucleotide chain during automated solid-phase synthesis using a Cy3 phosphoramidite reagent.

-

Click Chemistry: Azide- or alkyne-modified nucleosides can be incorporated into DNA or RNA, followed by a click reaction with a correspondingly modified Cy3 dye.[13]

To minimize the impact of the dye on the nucleic acid structure, Cy3 can be attached via a rigid ethynyl linker, which holds the dye away from the DNA helix.[14][15]

Non-Covalent Interactions

Unconjugated Cy3 and Cy3 molecules tethered to nucleic acids can engage in non-covalent interactions with the DNA or RNA molecule itself. These interactions are crucial as they can significantly alter the fluorescence properties of the dye.

-

Electrostatic Interactions: The positively charged cyanine dye can interact electrostatically with the negatively charged phosphate backbone of nucleic acids.[16][17]

-

Groove Binding and Stacking: Cy3 can interact with the grooves of a DNA duplex. More significantly, when tethered to the end of a DNA strand, Cy3 has been shown to stack on the terminal base pair, much like an extra base.[18] This stacking interaction is sequence-dependent, with a preference for purine-rich sequences, and it restricts the rotational freedom of the dye.[8][9] This restriction inhibits non-radiative decay pathways (cis-trans isomerization), leading to a significant enhancement of the dye's fluorescence quantum yield and lifetime.[18]

This phenomenon of fluorescence enhancement upon binding is a key feature of Cy3's interaction with nucleic acids and is the basis for Protein-Induced Fluorescence Enhancement (PIFE), where the binding of a protein to a Cy3-labeled nucleic acid further restricts the dye's movement, leading to an additional increase in fluorescence intensity.[4][7][11]

Quantitative Data on Cy3 Interactions

The efficiency of Cy3 labeling and the extent of its fluorescence enhancement upon binding are critical parameters for quantitative biological assays.

| Interaction | Analyte | Method | Key Quantitative Finding |

| Covalent Labeling | Protein (IgG) | NHS Ester Chemistry | Degree of Labeling (DOL) can be controlled by the dye-to-protein molar ratio, with a DOL of approximately 1.32 being a representative example. |

| Protein | Aldehyde-Tag Chemistry | Near 100% labeling efficiency can be achieved under optimized conditions.[2] | |

| Fluorescence Enhancement | Protein (IgG) | Covalent Labeling | Attachment to a protein's surface can cause a 2- to 3-fold anomalous enhancement in Cy3 fluorescence. |

| ssDNA | Protein Binding (Human RPA) | Binding of human replication protein A (hRPA) to 3'-Cy3-(dT)30 results in a 72% enhancement of Cy3 fluorescence.[7] | |

| dsDNA | Stacking on Terminal Basepair | The fluorescence intensity of Cy3 varies by a factor of approximately 2 depending on the 5-base pair sequence at the end of the duplex.[8] Purine-rich sequences generally yield higher fluorescence.[8][9] | |

| Binding Stoichiometry | DNA | Electrostatic Interaction | Cy3-labeled DNA strands have been shown to bind to avidin-coated carbon nanoislands with a 1:1 stoichiometry.[1] |

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins with Cy3 NHS Ester

Objective: To covalently label a protein with Cy3 via primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[5][6]

-

Cy3 NHS ester dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.[2]

-

1 M Sodium Bicarbonate buffer, pH 8.3.[5]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[2]

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS or a similar amine-free buffer.

-

pH Adjustment: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.[5]

-

Labeling Reaction: Add the Cy3 NHS ester stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended, but this should be optimized for the specific protein.[2] Ensure the final concentration of DMSO is less than 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[2]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Quantification: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 550 nm (for Cy3).

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × 0.08)] / ε_protein

-

DOL = (A₅₅₀ × ε_protein) / {[A₂₈₀ - (A₅₅₀ × 0.08)] × 150,000} (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and 150,000 M⁻¹cm⁻¹ is the extinction coefficient of Cy3 at 550 nm).

-

Protocol 2: Thiol-Reactive Labeling of Proteins with Cy3 Maleimide

Objective: To covalently label a protein with Cy3 via cysteine residues.

Materials:

-

Protein of interest in a degassed buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[6]

-

TCEP (tris(2-carboxyethyl)phosphine) solution.[6]

-

Cy3 maleimide dissolved in DMSO or DMF to a stock concentration of 10 mM.[8]

-

Purification column (e.g., gel filtration).[8]

Procedure:

-

Reduction of Disulfides (if necessary): If the protein has no free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.[8][9]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Cy3 maleimide stock solution to the protein solution.[8][9]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8][9]

-

Quenching (optional): Add a low molecular weight thiol (e.g., glutathione or mercaptoethanol) to consume any excess maleimide.

-

Purification: Purify the labeled protein from unreacted dye and reducing agents using gel filtration.[8]

Visualizing the Binding Mechanisms and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cy3-DNA Stacking Interactions Strongly Depend on the Identity of the Terminal Basepair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 14. assaygenie.com [assaygenie.com]

- 15. lifetein.com [lifetein.com]

- 16. researchgate.net [researchgate.net]

- 17. asu.elsevierpure.com [asu.elsevierpure.com]

- 18. pubs.acs.org [pubs.acs.org]

Unveiling the Photophysical Properties of Cyanine 3: A Technical Guide to Quantum Yield and Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

Cyanine 3 (Cy3), a member of the cyanine dye family, is a widely utilized fluorescent probe in biological research and drug development. Its bright orange-yellow fluorescence, stemming from its excitation and emission maxima around 550 nm and 570 nm respectively, makes it an invaluable tool for a myriad of applications including fluorescence microscopy, immunoassays, and nucleic acid labeling.[1][2][3] A thorough understanding of its core photophysical parameters—the fluorescence quantum yield (Φ) and the molar extinction coefficient (ε)—is paramount for the accurate design, execution, and interpretation of fluorescence-based experiments. This technical guide provides an in-depth exploration of these key characteristics of Cy3, complete with detailed experimental protocols and quantitative data.

Core Concepts: Quantum Yield and Molar Extinction Coefficient

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[4] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.

The molar extinction coefficient (ε) , also known as molar absorptivity, quantifies how strongly a substance absorbs light at a specific wavelength.[4][5] It is a critical parameter for determining the concentration of a substance in solution using the Beer-Lambert law. A high extinction coefficient signifies that the molecule is a very effective absorber of light, contributing to a brighter fluorescent signal.[4]

Quantitative Data for Cyanine 3

The photophysical properties of Cy3 are highly sensitive to its local environment. Factors such as solvent polarity, viscosity, temperature, and covalent attachment to biomolecules can significantly influence its quantum yield.[6][7][8] The molar extinction coefficient, while generally more stable, can also be affected by the solvent.

| Property | Value | Conditions |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Measured in aqueous buffers (e.g., PBS, Tris-HCl pH 7.5).[9][10][11] |

| Quantum Yield (Φ) | ||

| Free Dye | 0.04 - 0.09 | In aqueous buffers like Tris buffer.[7][9] The low quantum yield is primarily due to photoinduced cis-trans isomerization.[6][7] |

| 0.85 | In pure glycerol, where high viscosity restricts isomerization.[7] | |

| Conjugated to DNA | 0.16 (at 5 °C) - 0.04 (at 65 °C) | Attached to the 5' terminus of single-stranded DNA (ssDNA).[7] |

| Decreases by a factor of ~2.4 | Upon annealing to form double-stranded DNA (dsDNA) compared to ssDNA.[7] | |

| Varies with nucleotide sequence | The fluorescence intensity of Cy3-labeled DNA can vary by a factor of about 2 depending on the adjacent nucleotide sequence.[1] | |

| Conjugated to Proteins | 0.31 | A representative value for Cy3 NHS ester conjugated to proteins.[10] |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a UV-Vis spectrophotometer and applying the Beer-Lambert law.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of Cy3 dye and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade methanol or DMSO) to prepare a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0 at the absorption maximum.

-

Absorbance Measurement: For each dilution, measure the absorbance spectrum and record the absorbance value at the maximum absorption wavelength (λmax), which for Cy3 is approximately 550 nm.[1]

-

Data Analysis: Plot the absorbance at λmax against the molar concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the resulting linear fit is the molar extinction coefficient (ε).

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[7][9] It involves comparing the fluorescence properties of the sample of interest (in this case, Cy3) to a well-characterized fluorescence standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a suitable fluorescence standard with an absorption and emission profile that overlaps with Cy3. A common standard for this spectral region is Rhodamine 6G in ethanol (Φ = 0.95).[6]

-

Preparation of Solutions: Prepare a series of dilute solutions of both the Cy3 sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[6]

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard. The excitation and emission slit widths should also be kept constant throughout the measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Cy3 sample and the standard.

-

The quantum yield of the Cy3 sample (ΦX) can then be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term cancels out.

-

-

Application in Biomolecule Labeling

Cy3 is frequently used to label proteins and nucleic acids for visualization and quantification. The labeling process itself can alter the photophysical properties of the dye.

Typical Protein Labeling Workflow

Cy3 is commonly available with an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins to form a stable amide bond.[3][10]

Conclusion

A comprehensive understanding and accurate measurement of the quantum yield and molar extinction coefficient of Cyanine 3 are indispensable for its effective use in quantitative and qualitative fluorescence-based applications. The data and protocols presented in this guide offer a foundational resource for researchers, scientists, and drug development professionals to harness the full potential of this versatile fluorescent dye. The strong dependence of Cy3's quantum yield on its environment underscores the importance of characterizing its photophysical properties under specific experimental conditions to ensure data accuracy and reproducibility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]

- 5. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 6. iss.com [iss.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Cy3-DNA Stacking Interactions Strongly Depend on the Identity of the Terminal Basepair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.horiba.com [static.horiba.com]

- 10. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 11. researchgate.net [researchgate.net]

Cyanine 3 (Cy3) for Fluorescence Microscopy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its utility in a wide array of fluorescence microscopy applications.[1][2] Characterized by its bright orange-red fluorescence, Cy3 has become a staple for labeling biomolecules such as proteins, antibodies, and nucleic acids.[1][2] Its robust photostability and high quantum yield make it an excellent choice for various imaging techniques, including immunocytochemistry, fluorescence in situ hybridization (FISH), and FRET (Förster Resonance Energy Transfer) studies.[1][3] This guide provides a comprehensive technical overview of Cy3, including its core properties, detailed experimental protocols, and an exploration of its fluorescence mechanism, to empower researchers in their application of this versatile fluorophore.

Core Properties of Cyanine 3

The optical and physical properties of Cy3 are central to its application in fluorescence microscopy. These properties dictate the optimal instrumentation setup and experimental design for achieving high-quality imaging results. Cy3 is characterized by its absorption maximum in the green-yellow region of the visible spectrum and emission in the orange-red region.[4] It possesses a high molar extinction coefficient, contributing to its brightness, and exhibits good photostability under typical imaging conditions.[2][5] Furthermore, its fluorescence is relatively insensitive to pH variations within a broad physiological range.[6][7]

Quantitative Data

The key spectral and physical properties of Cy3 are summarized in the table below for easy reference and comparison. Note that these values can be influenced by the local environment, such as conjugation to a biomolecule or the solvent polarity.

| Property | Value | References |

| Excitation Maximum (λex) | ~550 - 555 nm | [3][4][7][8] |

| Emission Maximum (λem) | ~570 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][8] |

| Quantum Yield (Φ) | ~0.15 - 0.31 | [2][8] |

| Recommended Laser Line | 532 nm or 555 nm | [1][7][9] |

| Common Filter Set | TRITC (Tetramethylrhodamine) | [1][4][9] |

Fluorescence Mechanism and Photobleaching

The fluorescence of Cy3 is governed by the principles of electron excitation and relaxation, which can be visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy, a valence electron in the Cy3 molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the excited state, the electron can return to the ground state through several pathways. The desired pathway for fluorescence microscopy is radiative relaxation, where the electron returns to the ground state by emitting a photon. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.

Non-radiative relaxation pathways, such as internal conversion and intersystem crossing to the triplet state (T₁), also exist and compete with fluorescence. Molecules in the triplet state are long-lived and can react with molecular oxygen, leading to the formation of reactive oxygen species that can chemically damage the fluorophore, resulting in irreversible loss of fluorescence, a process known as photobleaching.

Experimental Protocols

Detailed methodologies for common Cy3-based experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific application and experimental system.

Antibody Labeling with Cy3 NHS Ester

This protocol describes the conjugation of Cy3 NHS (N-hydroxysuccinimide) ester to primary antibodies. NHS esters react with primary amines on the antibody to form stable amide bonds.

Methodology:

-

Antibody Preparation: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-2 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.

-

Dye Preparation: Immediately before use, dissolve the Cy3 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently vortexing, add the calculated volume of Cy3 NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 15:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unconjugated dye by size exclusion chromatography using a resin such as Sephadex G-25.

-

Storage: Store the purified Cy3-conjugated antibody at 4°C for short-term use or at -20°C in a solution containing a cryoprotectant like glycerol for long-term storage.

Immunofluorescence Staining with Cy3-Conjugated Secondary Antibodies

This protocol outlines the steps for indirect immunofluorescence staining of cultured cells using a primary antibody followed by a Cy3-conjugated secondary antibody.

Methodology:

-

Cell Culture and Fixation: Grow cells on sterile coverslips. Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

-

Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the cells with the Cy3-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, which may also contain a nuclear counterstain like DAPI.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a suitable filter set for Cy3.

Fluorescence In Situ Hybridization (FISH) with Cy3-Labeled Probes

This protocol provides a general workflow for detecting specific DNA sequences in cells or tissues using a Cy3-labeled DNA probe.

Methodology:

-

Specimen Preparation and Pretreatment: Prepare the cell or tissue sample on a microscope slide. Pre-treat the sample to increase probe accessibility, which may include treatment with RNase to remove RNA and a protease (e.g., pepsin) to digest proteins.

-

Denaturation: Denature the DNA in the specimen and the Cy3-labeled probe separately by heating to a high temperature (e.g., 70-80°C).

-

Hybridization: Apply the denatured probe to the specimen on the slide, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature that facilitates specific probe binding (typically 37°C).

-

Post-Hybridization Washes: Perform a series of stringent washes with buffers of decreasing salt concentration and increasing temperature to remove any probe that has bound non-specifically.

-

Counterstaining: Stain the cell nuclei with a counterstain such as DAPI to provide a reference for the location of the hybridization signal.

-

Mounting and Imaging: Mount the slide with an antifade medium and visualize the Cy3 signal using a fluorescence microscope.

Conclusion

Cyanine 3 remains a cornerstone fluorophore in fluorescence microscopy due to its bright signal, good photostability, and versatile conjugation chemistry. This guide has provided a detailed technical overview of Cy3, from its fundamental properties to practical experimental protocols. By understanding the principles of Cy3 fluorescence and following optimized methodologies, researchers can effectively leverage this powerful tool to visualize and investigate a wide range of biological processes at the molecular level. As with any fluorescent probe, careful experimental design and optimization are key to achieving high-quality, reproducible results.

References

- 1. luminwaves.com [luminwaves.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 8. micro.magnet.fsu.edu [micro.magnet.fsu.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Cyanine Dye 3 (Cy3) in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cyanine dye 3 (Cy3) in various aqueous and organic solvents. Understanding the solubility of Cy3 is critical for its effective use in a wide range of applications, including fluorescence microscopy, immunoassays, nucleic acid labeling, and high-throughput screening. This document presents quantitative solubility data, details experimental methodologies for solubility determination, and provides visual aids to illustrate key concepts and workflows.

The Core Principle: Sulfonation Dictates Solubility

Cyanine 3 is available in two primary forms that differ significantly in their solubility profiles: non-sulfonated Cy3 and sulfonated Cy3 (sulfo-Cy3). The fundamental distinction lies in the presence of one or more sulfonate (-SO₃⁻) groups on the indolenine rings of the dye's molecular structure. These sulfonate groups are highly polar and ionizable, drastically increasing the dye's affinity for aqueous environments.

-

Non-Sulfonated Cy3: This form lacks sulfonate groups, rendering it hydrophobic. Consequently, it exhibits poor solubility in water and aqueous buffers.[1][] To achieve dissolution for labeling reactions in aqueous systems, the use of organic co-solvents is necessary.[1][] Non-sulfonated Cy3 is, however, readily soluble in various polar organic solvents.[1][4]

-

Sulfonated Cy3 (Sulfo-Cy3): The addition of sulfonate groups dramatically enhances the hydrophilicity of the Cy3 molecule.[1] This results in high water solubility, allowing for direct dissolution in aqueous buffers without the need for organic co-solvents.[1][5] This property is particularly advantageous when working with delicate biomolecules that may be denatured or functionally compromised by the presence of organic solvents.

The structural difference between these two forms is the key determinant of their solubility and, consequently, their handling and application in experimental workflows.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for different forms of Cy3 in various solvents. It is important to note that the exact solubility can vary depending on factors such as the specific salt form of the dye, its purity, temperature, and the pH of aqueous solutions. The data presented here is compiled from various commercial suppliers and scientific literature.

Table 1: Solubility of Sulfonated Cy3 (Sulfo-Cy3) Derivatives

| Solvent | Reported Solubility | Notes |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL[6] | For Cy3 inner salt. |

| PBS | 25 mg/mL (39.63 mM)[7] | For a sulfo-Cy3 derivative. |

| Water (H₂O) | 25 mg/mL (39.63 mM)[8] | Sonication is recommended to aid dissolution.[8] |

| Water, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very high, up to 0.55 M (360 g/L)[] | For sulfo-Cyanine3 carboxylic acid. |

| Polar Organic Solvents (DMF, DMSO) | Good solubility[5] | Specific quantitative data is often not provided, but it is generally highly soluble. |

Table 2: Solubility of Non-Sulfonated Cy3 Derivatives

| Solvent | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[6] | For Cy3 crystalline solid. |

| Dimethyl Sulfoxide (DMSO) | 41.67 mg/mL[10] | Ultrasonic assistance was used. |

| Dimethylformamide (DMF) | ~10 mg/mL[6] | For Cy3 crystalline solid. |

| Ethanol | ~1 mg/mL[6] | For Cy3 crystalline solid. |

| Water | Limited to poor solubility[][4] | Generally considered insoluble for practical purposes without co-solvents. |

| Chloroform, Methanol, Acetonitrile | Soluble[] | Qualitative assessment; specific values not provided. |

Experimental Protocols for Solubility Determination

General Protocol for Determining Solubility

This protocol outlines a general approach to determine the solubility of a Cy3 dye in a specific solvent.

Materials:

-

Cy3 dye (weighed accurately)

-

Solvent of interest (e.g., water, PBS, DMSO, DMF)

-

Vortex mixer

-

Sonicator (optional, but recommended for aiding dissolution)

-

Centrifuge

-

Spectrophotometer or Fluorometer

-

Calibrated pipettes

-

Microcentrifuge tubes or vials

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the Cy3 dye to a known volume of the solvent in a microcentrifuge tube or vial. The amount of dye should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Vortex the mixture vigorously for several minutes to facilitate dissolution.

-

For poorly soluble compounds or to expedite the process, sonication can be applied.[7][10]

-

Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure maximum dissolution. Gentle agitation during this period can be beneficial.

-

-

Separation of Undissolved Dye:

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved dye particles.

-

-

Quantification of Dissolved Dye:

-

Carefully collect a known volume of the supernatant, ensuring that no solid particles are transferred.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance or fluorescence of the diluted solutions using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for Cy3 (typically around 550 nm for excitation and 570 nm for emission).[1][6]

-

Create a standard curve using known concentrations of the Cy3 dye in the same solvent.

-

Determine the concentration of the dye in the supernatant by comparing its absorbance or fluorescence to the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the Cy3 dye in the chosen solvent, typically expressed in mg/mL or mol/L.

-

Experimental Workflow and Logical Relationships

The choice between sulfonated and non-sulfonated Cy3 directly impacts the experimental workflow, particularly in biomolecule labeling applications. The following diagram illustrates the differing procedural steps.

Conclusion

The solubility of Cyanine dye 3 is a critical parameter that dictates its handling and application. The primary determinant of its solubility in aqueous versus organic solvents is the presence or absence of sulfonate groups. Sulfonated Cy3 is highly water-soluble, making it ideal for direct use in aqueous buffers for labeling sensitive biomolecules. In contrast, non-sulfonated Cy3 exhibits poor aqueous solubility and requires the use of organic co-solvents for dissolution before its addition to aqueous reaction mixtures. The quantitative data and experimental guidelines provided in this document serve as a valuable resource for researchers, scientists, and drug development professionals to optimize their experimental designs and achieve reliable and reproducible results with Cy3 and its derivatives.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. ibiantech.com [ibiantech.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]

- 10. Cy 3 Non-Sulfonated - Immunomart [immunomart.com]

Navigating the Spectrum of Safety: A Technical Guide to Cyanine 3 Dye Handling

For Researchers, Scientists, and Drug Development Professionals

Cyanine 3 (Cy3), a bright, orange-fluorescent dye, is an indispensable tool in modern life sciences, enabling the visualization and tracking of biomolecules such as nucleic acids and proteins.[1][2][3] Its utility in techniques like immunocytochemistry, fluorescence in situ hybridization (FISH), and proteomics hinges on its strong photostability and high quantum yield.[3] However, as with any chemical reagent, safe and proper handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Cyanine dye 3 in a laboratory setting.

Core Safety and Handling Precautions

While some safety data sheets (SDS) for Cy3 classify it as not hazardous, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[4][5] The primary routes of potential exposure are inhalation, skin contact, and eye contact.[6] Therefore, a proactive approach to safety is essential.

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure.

-

Eye and Face Protection: Always wear tight-sealing safety goggles to protect against splashes or airborne particles of the dye.[4]

-

Hand Protection: Chemical-resistant gloves are mandatory. Gloves must be inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[6][7]

-

Body Protection: Wear a lab coat or impervious clothing to protect your skin.[6][7] For tasks with a higher risk of exposure, additional protective clothing may be necessary.[8]

-

Respiratory Protection: In situations where dust or aerosols may be generated, or if ventilation is insufficient, use a full-face respirator or other government-approved respiratory protection.[4][6]

Engineering Controls and Work Practices

-

Ventilation: Always handle Cyanine dye 3 in a well-ventilated area.[6] The use of a chemical fume hood is recommended, especially when working with the solid form of the dye to avoid the formation of dust and aerosols.[7]

-

Hygiene: Avoid contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the dye.[8]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and storage of Cyanine dye 3.

| Parameter | Value/Recommendation | Source(s) |

| Storage Temperature | Store in a cool, dry, and well-ventilated place. Some forms recommend storage at -20°C. | [7] |

| pH Sensitivity | Stable over a broad pH range (pH 4 to 10). | [9] |

| Excitation Wavelength (λex) | ~554 nm | [10] |

| Emission Wavelength (λem) | ~568 nm | [10] |

| Occupational Exposure Limits | No specific occupational exposure limit values have been established. | [4] |

Experimental Protocols

Protocol 1: Preparation of a Cyanine 3 Stock Solution

This protocol outlines the steps for safely preparing a stock solution from a solid form of Cyanine dye 3.

Materials:

-

Cyanine dye 3 (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

-

Microcentrifuge tubes

-

Personal Protective Equipment (as outlined above)

Procedure:

-

Work in a Fume Hood: Perform all steps involving the solid dye and DMSO within a certified chemical fume hood.

-

Equilibrate to Room Temperature: Before opening, allow the vial of solid Cyanine dye 3 to equilibrate to room temperature to prevent moisture condensation.

-

Prepare for Reconstitution: Briefly centrifuge the vial to ensure all the solid dye is at the bottom.

-

Add Solvent: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolve the Dye: Cap the vial tightly and vortex thoroughly until the dye is completely dissolved. Pipetting up and down can also aid in dissolution.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[11]

Protocol 2: Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe and effective cleanup.

Materials:

-

Spill kit (containing absorbent material, such as vermiculite or sand)

-

Appropriate PPE (including respiratory protection)

-

Waste disposal bags and labels

-

Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol)

Procedure:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[7]

-

Don PPE: Put on all necessary personal protective equipment, including respiratory protection.[6]

-

Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill.[12] For solid spills, avoid generating dust. Do not dry sweep.[8]

-

Clean the Spill: Carefully collect the absorbed material or the solid dye using non-sparking tools and place it into a suitable, closed container for disposal.[6]

-

Decontaminate the Area: Clean the spill area with a suitable decontamination solution.

-

Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[8]

-

Report the Incident: Report the spill to the appropriate laboratory safety personnel.

Visualizing Safe Handling Workflows

To further clarify the procedural flow of safe handling and emergency response, the following diagrams have been generated using the DOT language.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Cy3 Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. kromnigon.com [kromnigon.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

fundamental differences between Cy3, Cy5, and other cyanine dyes

An In-depth Technical Guide to Cyanine Dyes for Researchers and Drug Development Professionals

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biomedical research and drug development.[1] Characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain, their utility stems from exceptionally high molar extinction coefficients (typically 150,000 to 300,000 M⁻¹cm⁻¹) and moderate-to-high quantum yields, which produce intensely bright fluorescent signals.[1][2] These properties, combined with the ability to tune their spectral characteristics, make them valuable for a vast range of applications, including fluorescence microscopy, flow cytometry, microarrays, and in vivo imaging.[1][3]

The spectral properties of cyanine dyes—specifically their absorption and emission maxima—are determined by the length of the polymethine bridge and the structure of the heterocyclic nuclei.[1] This principle allows for the rational design of dyes with specific spectral profiles. The most well-known members of this family, Cy3, Cy5, and Cy7, feature progressively longer polymethine chains, resulting in emission maxima in the green-yellow, far-red, and near-infrared (NIR) regions of the spectrum, respectively.[1][4]

Fundamental Differences: Core Principles

The foundational difference between various cyanine dyes lies in their chemical structure, which directly dictates their optical characteristics. Both Cy3 and Cy5, for example, contain a polymethine chain connecting two nitrogen-containing heterocyclic rings; however, the length of this chain and the substituents on the rings are different, accounting for their distinct spectral properties.[3]

Sulfonated vs. Non-Sulfonated Cyanine Dyes

Cyanine dyes are available in both sulfonated and non-sulfonated forms, a key distinction for experimental design.

-

Non-Sulfonated Cyanines : These dyes have low aqueous solubility and must be dissolved in an organic co-solvent like DMF or DMSO before being added to an aqueous solution of the target biomolecule.[5][6]

-

Sulfonated Cyanines : The addition of sulfo groups renders the dye water-soluble.[7] This modification is crucial for labeling reactions that must be performed in purely aqueous conditions and simplifies the removal of unreacted dye through purification methods like dialysis.[6] Modern dyes, such as the Alexa Fluor series, are synthesized through the sulfonation of cyanine and other dye cores, which makes them more hydrophilic and negatively charged.[8]

Quantitative Data Summary: A Comparative Overview

The selection of a cyanine dye is primarily driven by its spectral and photophysical properties. The following tables provide a comparative summary of key quantitative data for commonly used cyanine dyes to aid in experimental planning.

Table 1: Spectral Properties of Common Cyanine Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Cy2 | ~492 | ~510 | ~150,000 | ~0.12 |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |

| Cy3.5 | ~581 | ~594 | Not readily available | ~0.15 |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 - 0.27 |

| Cy5.5 | ~675 | ~694 | Not readily available | ~0.28 |

| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 - 0.28 |

Sources:[4][7][9] Note: Spectral properties can be influenced by the local environment, conjugation partner, and solvent viscosity.[4][10]

Table 2: Comparison with Alternative Dye Families

| Dye Family | Key Advantages | Key Disadvantages | Spectrally Similar To |

| Alexa Fluor | Generally brighter and more photostable; less pH-sensitive.[8][11] | More expensive.[8] | Alexa Fluor 555 (Cy3), Alexa Fluor 647 (Cy5).[11] |

| IRDye | Optimized for near-infrared (NIR) imaging, providing low background and high signal-to-noise.[12] | Primarily designed for specific imaging systems (e.g., LI-COR). | IRDye 680RD (Cy5.5), IRDye 800CW (Cy7).[13] |

| DyLight | Competitor to Alexa Fluor dyes. | Performance can be application-dependent. | DyLight 550 (Cy3), DyLight 650 (Cy5). |

Key Considerations for Experimental Design

Photostability and Environmental Sensitivity

A critical factor in the use of cyanine dyes is their stability. Cy5 is notably more susceptible to photobleaching and degradation from environmental factors, particularly ozone, compared to Cy3.[4] Even low-level ozone exposure can cause a significant loss of Cy5 fluorescence, necessitating careful handling in a controlled laboratory environment to ensure data integrity.[4] While cyanine dyes generally show better photostability than older classes like triphenylmethane dyes, modern formulations such as the Alexa Fluor series often incorporate structural modifications to further enhance their resistance to photodegradation.[14]

The "Dye Bias" Phenomenon in Microarrays

In two-color microarray experiments, a well-documented challenge is "dye bias," which refers to the different labeling and hybridization efficiencies of Cy3 and Cy5.[4] This can introduce systematic variations in signal intensity that are not related to biological changes. To mitigate this, experimental designs such as "dye-swap" hybridizations, where the same two samples are labeled reciprocally in a second experiment, are frequently employed.[4]

Fluorescence Resonance Energy Transfer (FRET)

The spectral separation between Cy3 (donor) and Cy5 (acceptor) makes them a popular pair for Fluorescence Resonance Energy Transfer (FRET) studies.[15][16] FRET is a distance-dependent physical process where an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor molecule.[16] This phenomenon is widely used to investigate molecular interactions and conformational changes in proteins and nucleic acids.[16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. 404 Not Found | AAT Bioquest [aatbio.com]

- 3. omichem.com [omichem.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine - Wikipedia [en.wikipedia.org]

- 8. Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes [biosyn.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ld.ru [ld.ru]

- 13. gcf.pbrc.edu [gcf.pbrc.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. ovid.com [ovid.com]

Methodological & Application

Application Note: Streamlined Protocol for Covalent Labeling of Antibodies with Cyanine 3 NHS Ester

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a detailed, step-by-step guide for the covalent conjugation of Cyanine 3 (Cy3) NHS ester to antibodies.

Introduction: Cyanine 3 (Cy3) is a bright, orange-fluorescent dye commonly utilized for labeling proteins, with particular utility in immunocytochemistry, fluorescence microscopy, and flow cytometry.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy3 reacts with primary amine groups on the antibody, forming a stable amide bond.[2] This protocol provides a robust method for labeling antibodies with Cy3 NHS ester, including steps for purification and characterization of the conjugate. The degree of labeling (DOL), a critical parameter for ensuring optimal fluorescence and antibody function, can be determined using the calculations provided.[3][4]

I. Materials and Reagents

-

Antibody: Purified antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES).[5][6] Buffers containing primary amines like Tris or glycine are not suitable for the labeling reaction.[6]

-

Cyanine 3 (Cy3) NHS Ester: Stored at < -15°C, desiccated and protected from light.[7][8]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For dissolving the Cy3 NHS ester.[9]

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5.[8]

-

Purification/Desalting Column: Sephadex G-25 or equivalent gel filtration column.[6][8]

-

Phosphate-Buffered Saline (PBS): pH 7.2-7.4, for buffer exchange and storage.

-

Spectrophotometer: For measuring absorbance at 280 nm and 555 nm.

II. Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies.[3][10]

Step 1: Antibody Preparation

-

Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[5] If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange to PBS is necessary.

-

Adjust the pH of the antibody solution to 8.5-9.5 by adding a calculated volume of 1 M sodium bicarbonate.[8] A common approach is to add 1 M sodium bicarbonate to a final concentration of 100 mM.[6]

Step 2: Dye Preparation

-

Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9][11]

-

Vortex the solution until the dye is completely dissolved.[11]

Step 3: Conjugation Reaction

-

The optimal molar ratio of dye to antibody for most applications is between 2 and 10.[3] It is recommended to test different ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal degree of labeling for your specific antibody and application.[3][8]

-

Slowly add the calculated volume of the Cy3 NHS ester solution to the antibody solution while gently vortexing or stirring.[9] Ensure the volume of DMSO or DMF is less than 10% of the total reaction volume.[8]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring or rotation.[6][7][9]

Step 4: Purification of the Labeled Antibody

-

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8]

-

Equilibrate the column with PBS buffer.[9]

-

Apply the reaction mixture to the top of the column and allow it to enter the gel bed.[8]

-

Elute the labeled antibody with PBS buffer, collecting fractions. The first colored band to elute is the labeled antibody, while the later, slower-moving band is the unconjugated free dye.

-

Alternatively, dialysis or spin concentrators can be used to remove free dye.[6]

Step 5: Characterization of the Labeled Antibody

-

Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 555 nm (A555) using a spectrophotometer.[3] Dilute the sample with PBS if the absorbance is too high to ensure accurate readings (ideally between 0.1 and 0.9).[3]

-

Calculate the Degree of Labeling (DOL) using the following formulas:

-

Concentration of Antibody (M): [Antibody] = (A280 - (A555 * CF)) / ε_protein where:

-

A280 is the absorbance at 280 nm.

-

A555 is the absorbance at 555 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is typically around 0.08).

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).

-

-

Concentration of Dye (M): [Dye] = A555 / ε_dye where:

-

A555 is the absorbance at 555 nm.

-

ε_dye is the molar extinction coefficient of Cy3 at 555 nm (typically ~150,000 M⁻¹cm⁻¹).

-

-

Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

-

Step 6: Storage

Store the labeled antibody at 4°C for short-term storage (up to two months) in the presence of a preservative like 2 mM sodium azide and protected from light.[7][8] For long-term storage, aliquot and store at ≤ –60°C.[7][8]

III. Quantitative Data Summary

| Parameter | Recommended Value | Reference(s) |

| Antibody Concentration | 2-10 mg/mL | [5][6] |

| Reaction Buffer pH | 8.5 - 9.5 | [8] |

| Dye:Antibody Molar Ratio | 5:1 to 20:1 (start with 10:1) | [3][8] |

| Reaction Time | 1 hour | [6][7][9] |

| Reaction Temperature | Room Temperature | [6][7][9] |

| Cy3 Molar Extinction Coeff. | ~150,000 M⁻¹cm⁻¹ at 555 nm | |

| IgG Molar Extinction Coeff. | ~210,000 M⁻¹cm⁻¹ at 280 nm | |

| Cy3 Correction Factor (280nm) | ~0.08 | |

| Optimal DOL | 2 - 10 | [3] |

IV. Experimental Workflow Diagram

Caption: Workflow for labeling antibodies with Cy3 NHS ester.

References

- 1. Cy3 NHS Antibody Labeling Kit (1 x 100 ug) | BroadPharm [broadpharm.com]

- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. abpbio.com [abpbio.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for Cyanine 3 (Cy3) Conjugation to Oligonucleotides for Fluorescence In Situ Hybridization (FISH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes. A critical component of a successful FISH experiment is the fluorescently labeled oligonucleotide probe. Cyanine 3 (Cy3), a bright and stable fluorescent dye, is a popular choice for labeling these probes. This document provides detailed protocols for the conjugation of Cy3 to oligonucleotides and their subsequent use in FISH applications.

The protocols described herein focus on two common and efficient methods for Cy3 conjugation: the reaction of a Cy3 N-hydroxysuccinimide (NHS) ester with an amine-modified oligonucleotide and the reaction of a Cy3-maleimide with a thiol-modified oligonucleotide. Proper purification of the conjugated oligonucleotide is crucial for minimizing background and maximizing signal-to-noise ratio in FISH experiments.

Data Presentation: Quantitative Parameters for Cy3-Oligonucleotide Conjugation